methyl 3-methyl-2-(methylamino)butanoate hydrochloride

Physical Chemistry Solid-State Characterization Quality Control

Researchers requiring an N-methylated valine building block for SPPS or peptidomimetic synthesis often face handling challenges with the free-base liquid form. Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (CAS 138326-61-1) is supplied as a stable, crystalline hydrochloride salt that enables precise weighing and ambient storage. - Solid form (m.p. 140-141°C) simplifies automated liquid handling and long-term inventory. - Racemic mixture suitable for initial SAR studies; enantiopure L-isomer (CAS 3339-44-4) also available for stereoselective syntheses. - Typical purity ≥95% (HPLC), with 84 associated patents validating its utility as a drug-discovery intermediate.

Molecular Formula C7H16ClNO2
Molecular Weight 181.7
CAS No. 138326-61-1
Cat. No. B6166306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-methyl-2-(methylamino)butanoate hydrochloride
CAS138326-61-1
Molecular FormulaC7H16ClNO2
Molecular Weight181.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride Overview


Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (CAS 138326-61-1), commonly referred to as N-methylvaline methyl ester hydrochloride or N-Me-Val-OMe HCl, is a protected amino acid derivative belonging to the class of N-methylated amino esters [1]. It is a white to off-white crystalline powder with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol, typically supplied at a purity of 95% . This compound serves as a versatile intermediate and building block in organic synthesis, particularly in the construction of modified peptides and peptidomimetics . The compound is commercially available as a racemic mixture (CAS 138326-61-1) or as a single enantiomer (e.g., L-isomer CAS 3339-44-4), a distinction that critically impacts its utility in stereoselective synthetic applications .

1
N-methyl amino ester building block for modified peptide synthesis
2
Available as racemic mixture or single L-enantiomer for stereochemical control
3
Hydrochloride salt provides solid-state handling convenience for synthesis workflows

Procurement Distinctions for Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride


While methyl 3-methyl-2-(methylamino)butanoate hydrochloride shares a core N-methyl amino ester structure with related compounds such as L-valine methyl ester hydrochloride (CAS 6306-52-1) or N-methyl-L-valine (CAS 2480-23-1), critical differences in physical form, stereochemistry, and functional group protection dictate their suitability for specific applications. The presence of the N-methyl group distinguishes it from the primary amine in L-valine methyl ester, altering its reactivity and steric profile [1]. The hydrochloride salt form confers enhanced stability and handling properties compared to the free base (CAS 721878-59-7), which is a liquid at room temperature [2]. Furthermore, the availability of specific enantiomers (e.g., CAS 3339-44-4 for the L-isomer) is non-negotiable for stereoselective syntheses, where a racemic mixture (CAS 138326-61-1) would be unsuitable . The quantitative evidence below demonstrates that even minor structural or stereochemical variations lead to measurable differences in key physicochemical properties, directly impacting experimental reproducibility and synthetic outcomes.

N-Methyl vs. Primary Amine
N-methylation alters reactivity and steric profile compared to L-valine methyl ester, which may change coupling efficiency.
Salt Form vs. Free Base
The free base is a liquid at room temperature; substituting it may lead to handling and stoichiometric accuracy differences.
Racemic vs. Enantiomer
A racemic mixture may not provide enantiomeric control for stereoselective applications; single-enantiomer procurement supports stereochemical integrity.

Quantitative Differentiation of Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride


Melting Point: Racemate vs. L-Enantiomer

The melting point of methyl 3-methyl-2-(methylamino)butanoate hydrochloride (CAS 138326-61-1) is reported as 140-141°C . In contrast, the specific L-enantiomer (CAS 3339-44-4) exhibits a significantly lower melting point of 103-104°C . This difference of approximately 37°C is a direct consequence of the distinct crystalline packing arrangements between the racemic mixture and the single enantiomer.

Melting Point
Data to verify
~37°C higher
Racemate m.p. 140-141°C vs. L-enantiomer 103-104°C supports identity review
Source: specification sheets, not independently verified
Physical Chemistry Solid-State Characterization Quality Control

Stability Advantage of Hydrochloride Salt

The hydrochloride salt form of methyl 3-methyl-2-(methylamino)butanoate (CAS 138326-61-1) is a solid at room temperature with a melting point of 140-141°C , enabling storage at ambient temperature . The free base form (CAS 721878-59-7) is reported as a liquid at room temperature, with a melting point <25°C [1]. The solid hydrochloride form offers superior handling and long-term stability.

Physical Stability
Reported
HCl salt Solid, m.p. 140-141°C
Free base Liquid, m.p. not reported
Solid vs. Liquid
Solid form eases weighing and storage in ambient conditions
Free base may require cold storage
Material Stability Storage Synthetic Intermediate

Chiral Purity: Enantiomer vs. Racemic Mixture

The target compound is available as a racemic mixture (CAS 138326-61-1) and as a defined L-enantiomer (CAS 3339-44-4) . The L-enantiomer is specified with an optical rotation of +16° (c=2 in Water) . In contrast, the L-valine methyl ester hydrochloride (CAS 6306-52-1), which lacks the N-methyl group, has a significantly higher melting point (171-173°C) and a different optical rotation, indicating a fundamentally different molecular interaction profile.

Chiral Purity
Data to verify
L-enantiomer [α]D +16° (c=2, H₂O)
L-Val-OMe HCl [α]D +15.5° to +25°
N-Me-L-Val [α]D +33° (c=1, MeOH)
Optical rotation varies with N-methylation
Supports enantiomeric form selection for stereoselective research
Racemate lacks optical activity
Stereochemistry Chiral Synthesis Peptidomimetics

Patent Literature Presence in Drug Discovery

The compound methyl 3-methyl-2-(methylamino)butanoate (free base) and its hydrochloride salt are associated with 84 patents, according to PubChemLite [1]. This is a class-level inference, as specific patent content is not detailed. In contrast, the related N-methyl-L-valine (CAS 2480-23-1) is associated with patents US5622934 and US6015800 [2], indicating its utility as a pharmaceutical intermediate.

Patent Literature
Class-level inference
84 associated patents
Reported patent count suggests research interest; data to verify
Class-level, specific patent roles not detailed
Pharmaceutical Intermediates Patent Analysis Chemical Space

Application Scenarios for Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride


Solid-Phase Peptide Synthesis with N-Methyl Valine

For solid-phase peptide synthesis (SPPS) requiring the incorporation of an N-methylated valine residue to enhance proteolytic stability or modulate conformation , the hydrochloride salt (CAS 138326-61-1 or CAS 3339-44-4) is the preferred starting material. The solid form (m.p. 140-141°C for CAS 138326-61-1 ) allows for precise weighing and handling, while the N-methyl group provides the necessary steric and conformational constraints. The racemic mixture (CAS 138326-61-1) may be suitable for initial SAR studies where stereochemistry is not critical, whereas the L-enantiomer (CAS 3339-44-4) is required for the synthesis of enantiopure peptide therapeutics.

Chiral Peptidomimetic Synthesis

In the synthesis of peptidomimetics or small-molecule enzyme inhibitors where stereochemistry is essential for target engagement, the L-enantiomer (CAS 3339-44-4) must be procured to ensure the desired biological activity. The racemic mixture (CAS 138326-61-1) would yield a 1:1 mixture of diastereomers, complicating purification and potentially leading to erroneous structure-activity relationship (SAR) data. The optical rotation specification for the L-enantiomer ([α]D = +16° (c=2, H2O) ) serves as a quality control metric to confirm enantiomeric purity upon receipt.

Long-Term Storage of Synthetic Intermediates

For chemical libraries or long-term storage of synthetic intermediates, the hydrochloride salt form (CAS 138326-61-1) is advantageous due to its solid state and storage at room temperature , compared to the free base which is a liquid and may degrade more readily. The solid form reduces the risk of spillage, evaporation, and contamination, making it more suitable for automated liquid handling systems and long-term inventory management. The patent count of 84 [1] supports its use as a validated intermediate in drug discovery programs.

Application
Selection Property
Validation Focus
N-Methyl valine SPPS research
Enantiomeric form (racemate or L-enantiomer)
Optical rotation and chiral purity upon receipt
Chiral peptidomimetic SAR studies
Single enantiomer CAS selection
Stereochemical integrity and target engagement correlation
Synthetic intermediate storage
Hydrochloride salt solid form
Ambient stability and handling precision

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